Fenofibryl-Glucuronid
Übersicht
Beschreibung
Fenofibryl glucuronide is a metabolite of fenofibrate, a drug commonly used to treat hyperlipidemia and hypertriglyceridemia. Fenofibrate is a fibric acid derivative that helps reduce cholesterol and triglycerides in the blood. Fenofibryl glucuronide is formed in the body through the glucuronidation of fenofibric acid, which is the active form of fenofibrate .
Wissenschaftliche Forschungsanwendungen
Fenofibryl glucuronide is primarily studied in the context of its parent compound, fenofibrate. Research applications include:
Pharmacokinetics: Understanding the metabolism and excretion of fenofibrate.
Toxicology: Assessing the safety and potential side effects of fenofibrate.
Clinical Studies: Evaluating the efficacy of fenofibrate in treating hyperlipidemia and hypertriglyceridemia.
Wirkmechanismus
Target of Action
Fenofibryl glucuronide is a metabolite of fenofibrate , which is a peroxisome proliferator receptor alpha (PPARα) activator . PPARα plays a crucial role in the regulation of lipid metabolism . Fenofibrate, and by extension its metabolites, primarily target PPARα to exert their therapeutic effects .
Mode of Action
Fenofibryl glucuronide, like fenofibrate, is believed to interact with PPARα, altering lipid metabolism . This interaction results in the lowering of low-density lipoprotein cholesterol (LDL-C), total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol (HDL-C) in conditions such as hypercholesterolemia, dyslipidemia, and hypertriglyceridemia .
Biochemical Pathways
The activation of PPARα by fenofibryl glucuronide leads to alterations in lipid metabolism . This includes the upregulation of genes involved in fatty acid transport and β-oxidation, leading to increased catabolism of triglycerides
Pharmacokinetics
Fenofibryl glucuronide is predominantly conjugated with glucuronic acid and then excreted in urine . The oral clearance of fenofibrate, the parent compound, is reported to be 1.1L/h in young adults and 1.2L/h in the elderly
Result of Action
The activation of PPARα by fenofibryl glucuronide results in altered lipid metabolism, leading to a decrease in LDL-C, total cholesterol, triglycerides, and Apo B, and an increase in HDL-C . This can help manage conditions such as hypercholesterolemia, dyslipidemia, and hypertriglyceridemia .
Action Environment
The action of fenofibryl glucuronide, like many drugs, can be influenced by various environmental factors. For instance, factors such as pH can influence its stability . Additionally, species differences, chronic administration, and dose dependency can influence the metabolic disposition of fenofibrate and its metabolites
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fenofibryl glucuronide involves the glucuronidation of fenofibric acid. This reaction typically occurs in the liver, where fenofibric acid is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase. The reaction conditions include the presence of UDP-glucuronic acid and the enzyme, under physiological conditions .
Industrial Production Methods: Industrial production of fenofibryl glucuronide is not common, as it is primarily a metabolite formed in vivo. the synthesis of fenofibrate, the precursor, involves the esterification of fenofibric acid with isopropanol in the presence of an acid catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: Fenofibryl glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to fenofibric acid by the enzyme β-glucuronidase .
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme under physiological conditions.
Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzyme.
Major Products Formed:
Hydrolysis: Fenofibric acid.
Conjugation: Fenofibryl glucuronide.
Vergleich Mit ähnlichen Verbindungen
Clofibrate: Another fibric acid derivative used to lower cholesterol and triglycerides.
Gemfibrozil: A fibric acid derivative with similar lipid-lowering effects.
Comparison:
Fenofibryl Glucuronide vs. Clofibrate: Both undergo glucuronidation, but fenofibrate is more potent and has a better safety profile.
Fenofibryl Glucuronide vs. Gemfibrozil: Fenofibrate has a longer half-life and is more effective in reducing triglycerides.
Fenofibryl glucuronide is unique due to its formation from fenofibrate, which has a distinct mechanism of action involving PPARα activation, leading to significant lipid-lowering effects.
Biologische Aktivität
Fenofibryl glucuronide, a major metabolite of fenofibrate, plays a significant role in the pharmacokinetics and pharmacodynamics of this hypolipidemic agent. Understanding its biological activity is crucial for optimizing therapeutic strategies and minimizing adverse effects.
Metabolism and Formation
Fenofibrate is primarily metabolized in the liver to fenofibric acid, which is then conjugated to form fenofibryl glucuronide. This process occurs through the action of UDP-glucuronosyltransferases (UGTs), particularly UGT2B7, which has been shown to have the highest activity in glucuronidating fenofibric acid compared to other UGT isoforms . The formation of fenofibryl glucuronide is influenced by genetic polymorphisms, body mass index, and sex, leading to variability in drug metabolism among individuals .
Biological Activity and Mechanisms
Fenofibryl glucuronide exhibits several biological activities that contribute to the overall efficacy of fenofibrate:
- Lipid Metabolism Modulation : Fenofibrate activates peroxisome proliferator-activated receptor alpha (PPARα), leading to enhanced fatty acid oxidation and reduced triglyceride synthesis. This mechanism is crucial for lowering low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels .
- Bile Acid Detoxification : Recent studies indicate that fenofibrate therapy can up-regulate bile acid glucuronidation, which helps detoxify cytotoxic bile acids during cholestasis. This effect has been observed in patients with primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC), where adjunct therapy with fenofibrate significantly increased serum bile acid glucuronides, correlating with improved liver function markers .
Case Studies and Clinical Findings
- Cholestatic Liver Disease : A study involving 55 patients with PBC and PSC demonstrated that adjunct treatment with fenofibrate led to a significant reduction in serum alkaline phosphatase levels and a 2.1-fold increase in serum bile acid glucuronides. These findings suggest that fenofibryl glucuronide may serve as a non-invasive biomarker for treatment response in cholestatic liver diseases .
- Polymorphism Impact : A study assessing urinary excretion patterns of fenofibryl glucuronide revealed two distinct populations based on metabolic ratios, indicating the presence of polymorphisms affecting glucuronidation. This variability can impact therapeutic outcomes and necessitates personalized approaches to treatment .
Comparative Data Table
Parameter | Fenofibrate | Fenofibric Acid | Fenofibryl Glucuronide |
---|---|---|---|
Primary Action | Lipid lowering | Active metabolite | Conjugated metabolite |
Key Enzyme | PPARα activation | UGT-mediated metabolism | UGT2B7 predominant |
Urinary Excretion (% of dose) | 13.94% | Not specified | Higher variability |
Clinical Application | Hyperlipidemia treatment | Metabolic pathway indicator | Biomarker for liver function |
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,16-19,21,26-28H,1-2H3,(H,29,30)/t16-,17-,18+,19-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOJZVSZYFTIOZ-UNJWAJPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60318-63-0 | |
Record name | Fenofibryl glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060318630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FENOFIBRYL GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89RC66Y5GF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.